molecular formula C20H21N3O2S2 B283522 N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide

N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide

Cat. No. B283522
M. Wt: 399.5 g/mol
InChI Key: CMMIZEASQALIFV-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide is a chemical compound that has been extensively researched due to its potential applications in scientific research. This compound is also known as MitoBloCK-7, and it is a potent inhibitor of mitochondrial complex I. In

Mechanism of Action

The mechanism of action of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide involves the inhibition of mitochondrial complex I. This compound binds to the ubiquinone-binding site of complex I, which prevents the transfer of electrons from NADH to ubiquinone. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide depend on the specific experimental conditions. In some studies, this compound has been shown to induce apoptosis in cancer cells by increasing ROS production. In other studies, it has been shown to protect against ischemia-reperfusion injury by reducing ROS production. Additionally, this compound has been shown to have neuroprotective effects in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide in lab experiments is its specificity for mitochondrial complex I. This allows researchers to study the specific effects of complex I inhibition without affecting other components of the electron transport chain. However, one limitation of using this compound is its potential to cause off-target effects due to its ability to increase ROS production.

Future Directions

There are several future directions for research on N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to develop more specific inhibitors of mitochondrial complex I that do not have off-target effects. Additionally, future research could focus on the development of new methods for synthesizing this compound that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoic acid, 3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-amine, and carbon disulfide. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of N,N-diisopropylethylamine (DIPEA) and dichloromethane (DCM). The resulting product is then purified using column chromatography to obtain N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide.

Scientific Research Applications

N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide has been used in various scientific research applications. One of the main applications of this compound is in the study of mitochondrial complex I. Mitochondrial complex I is a crucial component of the electron transport chain, and its dysfunction has been linked to various diseases. N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide has been shown to inhibit mitochondrial complex I, making it a valuable tool for studying the role of this complex in disease.

properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C20H21N3O2S2/c1-11-9-12(21-19(26)23-18(25)20(2,3)4)10-13(16(11)24)17-22-14-7-5-6-8-15(14)27-17/h5-10,22H,1-4H3,(H2,21,23,25,26)/b17-13+

InChI Key

CMMIZEASQALIFV-GHRIWEEISA-N

Isomeric SMILES

CC1=CC(=C/C(=C\2/NC3=CC=CC=C3S2)/C1=O)NC(=S)NC(=O)C(C)(C)C

SMILES

CC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)NC(=S)NC(=O)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)NC(=S)NC(=O)C(C)(C)C

Origin of Product

United States

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